molecular formula C18H29N7O2 B5323096 3-(pyrrolidin-1-ylcarbonyl)-1'-(1H-tetrazol-1-ylacetyl)-1,4'-bipiperidine

3-(pyrrolidin-1-ylcarbonyl)-1'-(1H-tetrazol-1-ylacetyl)-1,4'-bipiperidine

カタログ番号 B5323096
分子量: 375.5 g/mol
InChIキー: XMHXBWURXPZKDY-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-(pyrrolidin-1-ylcarbonyl)-1'-(1H-tetrazol-1-ylacetyl)-1,4'-bipiperidine is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is a tetrazole-based derivative of the opioid receptor antagonist, naloxone. It has been shown to have a high affinity for the mu-opioid receptor and has been studied for its potential use in treating opioid addiction.

作用機序

The mechanism of action of 3-(pyrrolidin-1-ylcarbonyl)-1'-(1H-tetrazol-1-ylacetyl)-1,4'-bipiperidine involves its binding to the mu-opioid receptor. This binding blocks the activation of the receptor by opioid drugs, thereby preventing the release of dopamine and other neurotransmitters that produce the pleasurable effects of opioids. This mechanism makes it a potential therapeutic agent for the treatment of opioid addiction.
Biochemical and Physiological Effects:
Studies have shown that this compound has a high affinity for the mu-opioid receptor and can effectively block the effects of opioids. It has also been shown to have a low affinity for other opioid receptors, which reduces the risk of side effects. This compound has been studied extensively for its potential use in treating opioid addiction and has shown promising results in preclinical studies.

実験室実験の利点と制限

One of the advantages of using 3-(pyrrolidin-1-ylcarbonyl)-1'-(1H-tetrazol-1-ylacetyl)-1,4'-bipiperidine in lab experiments is its high affinity for the mu-opioid receptor. This makes it a useful tool for studying the effects of opioids on this receptor and for developing new treatments for opioid addiction. However, one limitation of this compound is that it has not yet been tested in clinical trials, so its safety and efficacy in humans are still unknown.

将来の方向性

There are several future directions for the study of 3-(pyrrolidin-1-ylcarbonyl)-1'-(1H-tetrazol-1-ylacetyl)-1,4'-bipiperidine. One potential direction is to further explore its potential therapeutic applications in treating opioid addiction. This could involve testing the compound in clinical trials to determine its safety and efficacy in humans. Another direction is to study the structure-activity relationship of this compound and develop more potent and selective opioid receptor antagonists. Finally, this compound could also be studied for its potential use in treating other conditions, such as chronic pain or depression.

合成法

The synthesis of 3-(pyrrolidin-1-ylcarbonyl)-1'-(1H-tetrazol-1-ylacetyl)-1,4'-bipiperidine involves the reaction of naloxone with tetrazole-1-acetic acid, followed by the reaction with pyrrolidine-1-carbonyl chloride. The final product is obtained through purification by column chromatography.

科学的研究の応用

The potential therapeutic applications of 3-(pyrrolidin-1-ylcarbonyl)-1'-(1H-tetrazol-1-ylacetyl)-1,4'-bipiperidine have been studied extensively in the field of opioid addiction. It has been shown to have a high affinity for the mu-opioid receptor, which is the primary target for opioid drugs. Studies have demonstrated that this compound can effectively block the effects of opioids and prevent relapse in opioid addiction.

特性

IUPAC Name

1-[4-[3-(pyrrolidine-1-carbonyl)piperidin-1-yl]piperidin-1-yl]-2-(tetrazol-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29N7O2/c26-17(13-25-14-19-20-21-25)22-10-5-16(6-11-22)24-9-3-4-15(12-24)18(27)23-7-1-2-8-23/h14-16H,1-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMHXBWURXPZKDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2CCCN(C2)C3CCN(CC3)C(=O)CN4C=NN=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。